2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Description
2-(Ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:
- Ethylthio group (-S-CH2CH3) at position 2, which enhances lipophilicity and may influence metabolic stability.
- p-Tolyl group (4-methylphenyl) at position 5, contributing steric bulk and modulating electronic interactions.
- 3-(Trifluoromethyl)phenyl group at position 1, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and resistance to oxidative metabolism.
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2S/c1-3-25-18-23-12-17(14-9-7-13(2)8-10-14)24(18)16-6-4-5-15(11-16)19(20,21)22/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQQXHOGKPCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylthio-substituted aniline with p-tolyl-substituted aldehyde in the presence of a base can lead to the formation of the imidazole ring. The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and computed properties of the target compound with structurally related imidazole derivatives from the evidence:
Key Observations:
Lipophilicity (XLogP3):
- The target compound’s ethylthio group confers higher lipophilicity (estimated XLogP3 ~3.8) compared to the methoxy-substituted analog (XLogP3 = 2.6) . However, it is less lipophilic than 4,5-diphenyl derivatives (XLogP3 ~4.1) due to fewer aromatic substituents .
- The trifluoromethyl group consistently increases logP across analogs, enhancing membrane permeability.
Hydrogen Bonding: The thiol (-SH) group in ’s compound increases hydrogen bond acceptor count (7 vs.
Steric and Electronic Effects: The p-tolyl group (4-methylphenyl) in the target compound introduces moderate steric hindrance compared to bulkier substituents like diphenyl () or heterocyclic moieties ().
Pharmacological Potential
- Antimicrobial Activity: Imidazole derivatives with electron-withdrawing groups (e.g., CF3, NO2) show broad-spectrum antimicrobial effects () .
- Kinase Inhibition: Trifluoromethylphenyl-substituted imidazoles () demonstrate activity against FLT3 and other tyrosine kinases, suggesting the target compound may share similar mechanisms .
Biological Activity
The compound 2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, antifungal, and potential therapeutic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an ethylthio group, a p-tolyl substituent, and a trifluoromethyl phenyl moiety. This combination may contribute to its biological properties.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that various imidazole analogues, including those with trifluoromethyl groups, showed activity against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups such as trifluoromethyl at specific positions was crucial for enhancing antibacterial activity .
Antifungal Activity
Imidazole compounds have also been studied for their antifungal properties. In particular, derivatives have shown efficacy against fungal strains like Candida albicans and Aspergillus niger. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Study 1: Antibacterial Efficacy
A preliminary investigation into the antibacterial activity of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues demonstrated that structural modifications significantly impacted their effectiveness against MRSA. The study found that compounds with two aryl rings and an imidazole NH group exhibited higher levels of activity .
| Compound | Structure | Activity Against MRSA |
|---|---|---|
| Compound A | Structure A | Effective |
| Compound B | Structure B | Moderate |
| This compound | Target Compound | Pending Evaluation |
Study 2: Antifungal Properties
In another study focusing on antifungal activity, several imidazole derivatives were tested against Candida albicans. Results indicated that the presence of the trifluoromethyl group enhanced antifungal potency compared to non-fluorinated counterparts. The study concluded that further structural optimization could lead to more effective antifungal agents.
The biological activity of imidazoles is often attributed to their ability to interfere with essential biochemical pathways in microorganisms. For instance:
- Inhibition of Ergosterol Synthesis : This is particularly relevant for antifungal activity.
- Disruption of Cell Wall Integrity : Some studies suggest that certain imidazoles can compromise bacterial cell walls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
